(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol
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Overview
Description
(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol is a chiral compound featuring a pyridine ring attached to an oxolane ring via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate leaving group on the oxolane ring.
Methylamino Linkage Formation: The final step involves the formation of the methylamino linkage, which can be achieved through reductive amination reactions using suitable amines and reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups to form substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., basic or acidic media).
Major Products Formed
Oxidation: Oxo derivatives of the oxolane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-{[(pyridin-2-yl)methyl]amino}oxolan-3-ol: Similar structure with a pyridine ring at the 2-position.
(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol: Similar structure with a pyridine ring at the 4-position.
(3S,4R)-4-{[(quinolin-3-yl)methyl]amino}oxolan-3-ol: Similar structure with a quinoline ring instead of a pyridine ring.
Uniqueness
(3S,4R)-4-{[(pyridin-3-yl)methyl]amino}oxolan-3-ol is unique due to its specific stereochemistry and the position of the pyridine ring, which can influence its reactivity, binding properties, and overall biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(3S,4R)-4-(pyridin-3-ylmethylamino)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-2-1-3-11-4-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAURSPIJFTXYMO-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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